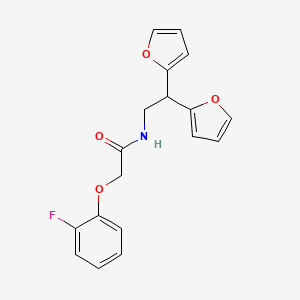
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16FNO4 and its molecular weight is 329.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , known for its aromatic properties, and a 2-fluorophenoxy group , which enhances its pharmacological profile. Its molecular formula is C18H16FNO3 with a molecular weight of approximately 313.328 g/mol. The presence of the acetamide functional group suggests potential interactions with various biological targets, making it a candidate for medicinal applications.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Formation of the Furan Moiety : Typically involves the cyclization of 1,4-dicarbonyl compounds through the Paal-Knorr synthesis.
- Amide Bond Formation : Achieved by reacting an appropriate amine with an acyl chloride or anhydride.
- Fluorophenoxy Group Attachment : This can be accomplished via nucleophilic substitution reactions where 2-fluorophenol reacts with the furan derivative.
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. For instance, compounds with furan rings have demonstrated cytotoxic effects in various studies .
- Antimicrobial Properties : Research indicates that derivatives of furan are often investigated for their antimicrobial activities, suggesting that this compound may also possess such properties.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenylfuran-2-carboxylic acid | Furan ring; carboxylic acid | Anticancer activity |
| 4-(5-furanylmethyl)-phenol | Furan ring; phenolic structure | Antimicrobial properties |
| 3-Fluoro-N-(furan-3-yl)benzamide | Furan ring; amide bond | Histone deacetylase inhibition |
This table highlights the uniqueness of this compound due to its dual furan substitution and fluorinated phenoxy group, potentially enhancing lipophilicity and biological interaction compared to other compounds.
The mechanism of action for this compound is likely multifaceted:
- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors through π-π interactions or hydrogen bonding facilitated by its aromatic structures.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases .
Case Studies and Research Findings
Recent research has focused on identifying the biological activity of various furan derivatives. For example:
- A study on furan-based compounds reported significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in skin whitening agents and treatment of hyperpigmentation .
- Another investigation highlighted the anticancer potential of structurally related compounds in inhibiting growth in multiple cancer cell lines .
These findings support the hypothesis that this compound may similarly exhibit promising biological activities.
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-5-1-2-6-17(14)24-12-18(21)20-11-13(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,13H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWJBCPPQIIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














